molecular formula C12H24O B1361610 7-Ethyl-2-methyl-4-nonanone CAS No. 6628-29-1

7-Ethyl-2-methyl-4-nonanone

Cat. No. B1361610
CAS RN: 6628-29-1
M. Wt: 184.32 g/mol
InChI Key: UBIMOXFYWOEJRG-UHFFFAOYSA-N
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Description

7-Ethyl-2-methyl-4-nonanone is a chemical compound with the molecular formula C12H24O . It has a molecular weight of 184.32 .


Molecular Structure Analysis

The linear formula of 7-Ethyl-2-methyl-4-nonanone is C12H24O . For more detailed structural information, it would be beneficial to refer to its MOL file (6628-29-1.mol) or consult resources like ChemSpider .


Physical And Chemical Properties Analysis

7-Ethyl-2-methyl-4-nonanone has a predicted boiling point of 227.1±8.0 °C and a predicted density of 0.821±0.06 g/cm3 .

Scientific Research Applications

1. Synthesis and Characterization of Complex Compounds

7-Ethyl-2-methyl-4-nonanone and its derivatives are integral in the synthesis and characterization of complex compounds. For instance, a study by Kuruca et al. (2018) demonstrated the synthesis of zinc(II) and chloroindium(III) phthalocyanines bearing ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate groups, highlighting its role in the development of novel compounds with potential photophysical and photochemical applications (Kuruca et al., 2018).

2. Chemical Synthesis and Biological Activities

The compound is used in the chemical synthesis of various analogues with biological activities. For example, Su et al. (1988) explored the synthesis of 5-deazaaminopterin analogues bearing substituents at the 5- and/or 7-positions, which involved the use of ethyl 2-(ethoxymethylene)-3-oxo-4-phenylpropanoate, a related compound (Su et al., 1988).

3. Photophysical and Photochemical Studies

The derivatives of 7-Ethyl-2-methyl-4-nonanone play a significant role in photophysical and photochemical studies. As mentioned earlier, Kuruca et al. (2018) investigated the spectral, photophysical, and photochemical properties of substituted phthalocyaninatozinc(II) and indium(III) chloride complexes, which are crucial for understanding the behavior of these compounds under various light conditions (Kuruca et al., 2018).

4. Molluscicidal Properties

Compounds derived from 7-Ethyl-2-methyl-4-nonanone have been studied for their molluscicidal properties. El-bayouki and Basyouni (1988) synthesized thiazolo[5,4-d]pyrimidines with potential activity against B. alexandrina snails, which are intermediate hosts of schistosomiasis. This highlights its application in the development of compounds with specific biological activities (El-bayouki & Basyouni, 1988).

5. Synthesis of Pheromones

7-Ethyl-2-methyl-4-nonanone derivatives are utilized in the synthesis of pheromones. Lamers et al. (2003) synthesized linear methyl-branched pheromones starting from a related compound, demonstrating its application in the creation of biologically active substances (Lamers et al., 2003).

6. Fabrication of Medicinal Compounds

The compound is also used in the fabrication of medicinal compounds. Zhang (2005) detailed the synthesis of 4-phenyl-2-butanone, an important medium in creating medicine for inflammation reduction and codeine (Zhang, 2005).

Safety And Hazards

The safety data sheet for 7-Ethyl-2-methyl-4-nonanone indicates that it may be harmful to aquatic life with long-lasting effects . Precautionary measures should be taken to avoid release into the environment .

properties

IUPAC Name

7-ethyl-2-methylnonan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-5-11(6-2)7-8-12(13)9-10(3)4/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIMOXFYWOEJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CCC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289378
Record name 7-ethyl-2-methylnonan-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethyl-2-methyl-4-nonanone

CAS RN

6628-29-1
Record name 7-Ethyl-2-methyl-4-nonanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 60571
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Record name NSC60571
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Record name 7-ethyl-2-methylnonan-4-one
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URL https://comptox.epa.gov/dashboard/DTXSID00289378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-ETHYL-2-METHYL-4-NONANONE
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AH Mohamad, JA Caruso - Advances in chromatography, 2021 - taylorfrancis.com
This chapter introduces new chromatographic column designs and stationary phases, primarily to improve separation efficiency. Since the gas-liquid chromatography (GC) detectors …
Number of citations: 12 www.taylorfrancis.com
Z Ke-Wei, O Qing-Yu, W Guo-Chuen… - Spectrochimica Acta Part B …, 1985 - Elsevier
The optimization of operating conditions for oxygen determination by gas chromatography-microwave plasma emission spectrometry (GC-MES) was investigated. The detection limit for …
Number of citations: 43 www.sciencedirect.com

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